Esflurbiprofen

COX inhibition Enantioselectivity Inflammation

For reproducible, mechanistically unambiguous anti-inflammatory research and topical formulation development, procure enantiomerically pure Esflurbiprofen (S(+)-Flurbiprofen; CAS 51543-39-6). Unlike the racemate, which contains the pharmacologically confounding and 2- to 4-fold more ulcerogenic R-enantiomer (tarenflurbil), pure Esflurbiprofen delivers clean COX-1/COX-2 inhibition (IC50 0.48/0.47 μM). The R-enantiomer introduces off-target activities (RXRα binding, γ-secretase modulation) that invalidate racemic flurbiprofen as a substitute. Esflurbiprofen transdermal patches achieve 14.8× higher synovial concentrations than racemic patches, making it the ideal API for topical analgesics targeting osteoarthritis and localized soft tissue inflammation. Ensure experimental fidelity and minimize gastrointestinal toxicity—insist on enantiomerically pure Esflurbiprofen.

Molecular Formula C15H13FO2
Molecular Weight 244.26 g/mol
CAS No. 51543-39-6
Cat. No. B1671250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsflurbiprofen
CAS51543-39-6
SynonymsBTS-24332;  BTS 24332;  BTS24332;  TT-063;  TT 063;  TT063;  SFPP;  Esflurbiprofen. Trade name: Loqoa.
Molecular FormulaC15H13FO2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
InChIInChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/t10-/m0/s1
InChIKeySYTBZMRGLBWNTM-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Esflurbiprofen (CAS 51543-39-6): S-Enantiomer of Flurbiprofen as a Potent COX Inhibitor for Inflammation Research and Topical Analgesic Development


Esflurbiprofen (BTS-24332; SFPP) is the pharmacologically active S(+)-enantiomer of the racemic nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen [1]. It functions as a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with reported IC50 values of 0.48 μM and 0.47 μM, respectively [2]. Unlike its R-enantiomer counterpart (tarenflurbil), which exhibits minimal COX inhibition, esflurbiprofen accounts for the vast majority of the anti-inflammatory and analgesic activity of the racemate [3]. Approved as a topical transdermal patch (trade name Locoa) in Japan in 2015 for osteoarthritis and musculoskeletal pain, esflurbiprofen represents a chiral switch strategy aimed at improving therapeutic index through enantiomeric purification [4].

Why Esflurbiprofen (51543-39-6) Cannot Be Interchanged with Racemic Flurbiprofen or Other NSAIDs: A Pharmacological and Safety Rationale


The simple substitution of racemic flurbiprofen, other profen-class NSAIDs, or the R-enantiomer for esflurbiprofen in research or formulation is scientifically invalid due to profound differences in target engagement, stereoselective metabolism, and gastrointestinal toxicity profiles. While racemic flurbiprofen contains 50% of the inactive R-enantiomer, this entity is not pharmacologically inert—it actively exacerbates gastrointestinal ulcerogenicity via non-COX mechanisms, making the racemate 2- to 4-fold more ulcerogenic than the S-enantiomer alone at equivalent doses [1][2]. Furthermore, the R-enantiomer (tarenflurbil) demonstrates negligible COX-1/COX-2 inhibition (IC50 ≥80 μM) but engages alternative targets such as RXRα (IC50 75 μM) and γ-secretase, introducing confounding variables in inflammation-focused studies [3][4]. Cross-class substitution with other NSAIDs such as ibuprofen or naproxen is equally problematic, as their COX-1/COX-2 selectivity ratios, tissue penetration characteristics, and metabolic inversion kinetics differ substantially from esflurbiprofen [5]. These pharmacological and toxicological divergences necessitate the use of enantiomerically pure esflurbiprofen for reproducible, mechanistically unambiguous experimental outcomes and for topical formulations where minimized systemic toxicity is paramount.

Quantitative Differentiation of Esflurbiprofen (51543-39-6): Evidence-Based Comparator Data for Scientific Procurement Decisions


COX-1/COX-2 Inhibitory Potency: Esflurbiprofen vs. R-Enantiomer and Other NSAID S-Enantiomers

Esflurbiprofen demonstrates potent, near-equipotent inhibition of both COX-1 and COX-2 isoenzymes, a profile distinct from its inactive R-enantiomer and more potent than several other profen-class S-enantiomers in comparable assays. The R-enantiomer, tarenflurbil, exhibits negligible COX-1/COX-2 inhibition (IC50 ≥80 μM in purified enzyme assays), confirming that the anti-inflammatory activity of racemic flurbiprofen resides almost exclusively in the S-enantiomer [1][2]. In head-to-head comparisons using purified COX-2 from sheep placenta, S-flurbiprofen (IC50 0.48 μM) was approximately 11-fold more potent than S-ketoprofen (IC50 5.3 μM) [3]. In human whole blood assays, the stereoselectivity of S(+) flurbiprofen versus R(-) flurbiprofen, expressed as the reciprocal ratio of IC50 values, is 340 for COX-1 and 56 for COX-2, underscoring the critical importance of enantiomeric purity [4].

COX inhibition Enantioselectivity Inflammation

Gastrointestinal Ulcerogenicity: Esflurbiprofen vs. Racemic Flurbiprofen

The gastrointestinal (GI) toxicity of racemic flurbiprofen is significantly higher than that of enantiomerically pure esflurbiprofen. In a 30-day dose-response study in rats, the racemate proved to be 2 to 4 times as ulcerogenic as the (S)-enantiomer when administered at enantiomerically equivalent doses [1]. A subsequent mechanistic study confirmed that animals receiving (R)-flurbiprofen alone exhibited no intestinal ulcers, while both racemic and (S)-flurbiprofen produced dose-dependent ulceration. Importantly, the racemate was found to be twice as ulcerogenic as (S)-flurbiprofen alone [2]. This paradoxical enhancement of GI toxicity is attributed to the non-COX-mediated effects of the R-enantiomer, which upregulates ICAM-1 and promotes neutrophil infiltration, thereby exacerbating the COX-1-mediated mucosal damage caused by the S-enantiomer [2].

Gastrointestinal toxicity Ulcerogenicity Safety pharmacology

Tissue Penetration and Local Bioavailability: Esflurbiprofen Transdermal Patch vs. Flurbiprofen Formulations

Esflurbiprofen formulated as a transdermal patch (SFPP) achieves markedly higher local tissue concentrations in synovium and synovial fluid compared to equivalent doses of racemic flurbiprofen patches or oral tablets. In a clinical study of knee osteoarthritis patients, after a single 12-hour application of 20 mg esflurbiprofen patch, the drug concentrations in synovium, synovial fluid, and plasma were 14.8, 32.7, and 34.5 times higher, respectively, than those achieved with a 40 mg racemic flurbiprofen patch [1]. In a separate multicenter randomized controlled trial comparing esflurbiprofen plaster to oral flurbiprofen tablets (3× daily 100 mg), the esflurbiprofen plaster demonstrated efficient deep-tissue transfer, suggesting its pharmacokinetic characteristics differ fundamentally from conventional topical NSAIDs and enable targeted local delivery with reduced systemic exposure [2].

Transdermal delivery Tissue pharmacokinetics Osteoarthritis

COX-1/COX-2 Selectivity Ratio: Esflurbiprofen vs. Racemic Flurbiprofen and Meloxicam

In a human whole blood assay designed to evaluate COX-1 (platelet TXB2) and COX-2 (monocyte PGE2) inhibition, the selectivity for COX-1 versus COX-2, expressed as the reciprocal ratio of IC50 values (COX-1/COX-2), was determined to be 16 for S(+) flurbiprofen (esflurbiprofen), compared to 32 for racemic flurbiprofen and 5.3 for R(-) flurbiprofen [1]. For reference, meloxicam, a known COX-2 selective inhibitor, exhibited a ratio of 0.19 in the same assay [1]. This indicates that while esflurbiprofen is a non-selective COX inhibitor, it displays approximately half the COX-1 selectivity bias of the racemate, a difference that may influence the spectrum of prostanoid suppression and associated physiological effects. Furthermore, the stereoselectivity of S(+) versus R(-) flurbiprofen in this assay was 340 for COX-1 and 56 for COX-2, confirming that COX-1 inhibition is more stereospecific than COX-2 inhibition for this compound [1].

COX selectivity Prostanoid synthesis Ocular pharmacology

Optimal Scientific and Industrial Applications for Esflurbiprofen (51543-39-6) Based on Quantitative Evidence


Topical and Transdermal Formulation Development for Localized Musculoskeletal Inflammation

The superior tissue penetration of esflurbiprofen from optimized transdermal patches—achieving 14.8× higher synovial concentrations than racemic flurbiprofen patches [1]—makes this compound ideal for developing topical analgesics targeting osteoarthritis, sprains, and localized soft tissue inflammation. Formulators should prioritize enantiomerically pure esflurbiprofen over the racemate to maximize local drug deposition while minimizing the 2- to 4-fold higher ulcerogenicity associated with the R-enantiomer [2].

In Vitro COX Inhibition Studies Requiring Enantiomerically Pure Reference Standards

For assays quantifying COX-1 or COX-2 inhibition, esflurbiprofen provides a clean pharmacological signal (IC50 0.48/0.47 μM) uncontaminated by the confounding off-target activities of the R-enantiomer, which include RXRα binding (IC50 75 μM) and γ-secretase modulation [3][4]. The >166-fold difference in COX-2 inhibitory potency between the S- and R-enantiomers [5] underscores the necessity of using enantiomerically pure material for reproducible enzyme kinetics and selectivity profiling.

Gastrointestinal Safety Pharmacology Studies Comparing Enantiomer-Specific Toxicity

The well-documented differential ulcerogenicity between esflurbiprofen, racemic flurbiprofen, and the R-enantiomer [2] establishes esflurbiprofen as a key tool compound for investigating the mechanisms of NSAID-induced enteropathy. Studies utilizing pure esflurbiprofen can dissect COX-1-dependent mucosal damage from the non-COX-mediated exacerbating effects of the R-enantiomer, including ICAM-1 upregulation and neutrophil infiltration [6].

Ocular Inflammation Research and Ophthalmic Formulation Screening

With a well-characterized COX-1/COX-2 selectivity ratio of 16 in human blood and established use in ophthalmic solutions for preventing intraoperative miosis [7][8], esflurbiprofen is a suitable candidate for ocular anti-inflammatory studies. The availability of stereoselectivity data (340× COX-1 preference over R-enantiomer) enables precise dose-response modeling in anterior segment inflammation models [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esflurbiprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.